molecular formula C8H13NO2 B3049249 Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate CAS No. 1995848-10-6

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate

Cat. No.: B3049249
CAS No.: 1995848-10-6
M. Wt: 155.19
InChI Key: FZMWNRAQEXINJP-UHFFFAOYSA-N
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Description

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is a bicyclopentane derivative featuring a strained [1.1.1] bicyclic core, an amino group at the 3-position, and a methyl ester functional group. The bicyclo[1.1.1]pentane scaffold imparts rigidity and metabolic stability, while the amino and ester groups enable further functionalization via amidation, hydrolysis, or coupling reactions .

Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol (free base) CAS Number: Not explicitly provided in the evidence, but its hydrochloride salt (CAS 2135333-02-5) is listed .

Properties

IUPAC Name

methyl 2-(3-amino-1-bicyclo[1.1.1]pentanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-6(10)2-7-3-8(9,4-7)5-7/h2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMWNRAQEXINJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001189863
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995848-10-6
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1995848-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[1.1.1]pentane-1-acetic acid, 3-amino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001189863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Bicyclo[1.1.1]pentane Synthesis

The foundational step in preparing Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate involves constructing the BCP scaffold. The photochemical [2+2] cycloaddition of [1.1.1]propellane (4 ) with diacetyl (5 ) under 365 nm irradiation provides kilogram-scale access to diketone 6 in flow reactors. This method eliminates the need for mercury lamps and quartz vessels, achieving 1 kg of 6 within 6 hours (Scheme 1). Subsequent haloform reaction of 6 with sodium hypochlorite and sodium hydroxide yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) in 45–51% yield after recrystallization.

Key Reaction Parameters

  • Propellane Concentration : 0.5 M in dioxane
  • Irradiation Time : 6 hours
  • Workup : Acidification with HCl followed by extraction with ethyl acetate

Amino Group Installation via Curtius Rearrangement

Introducing the amine at position 3 of the BCP core follows methodologies developed for 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride (10 ). Starting from 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (8 ), treatment with tert-butyl alcohol, triethylamine, and diphenylphosphoryl azide generates the acyl azide intermediate. Thermolysis at 85°C induces Curtius rearrangement, yielding the isocyanate, which is hydrolyzed to the primary amine and isolated as the hydrochloride salt (83% yield).

Adaptation for Target Compound
To install the amine group in this compound, an analogous approach could employ the corresponding carboxylic acid precursor. For instance, methyl 2-(3-carboxybicyclo[1.1.1]pentan-1-yl)acetate would undergo azide formation and rearrangement. However, steric hindrance from the adjacent ester group may necessitate modified reaction conditions, such as prolonged heating or elevated temperatures.

The introduction of the methyl acetate moiety requires selective esterification. In the synthesis of benzyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate (23 ), oxidation of potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide (22 ) with hydrogen peroxide generates a hydroxyl group, which is subsequently esterified. For the target compound, direct esterification of a carboxylic acid intermediate with methanol under acidic catalysis (e.g., H2SO4 or HCl) represents a viable pathway.

Alternative Route :

  • Suzuki–Miyaura Coupling : A boronate ester intermediate, analogous to 22 , could cross-couple with methyl glycolyl bromide to install the acetate sidechain.
  • Mitsunobu Reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a BCP alcohol with methyl glycolate.

Concurrent Functionalization Challenges

Simultaneous installation of amine and ester groups on the BCP core presents steric and electronic challenges. The strained geometry of BCP restricts access to reactive sites, necessitating carefully timed protection/deprotection sequences. For example, in the synthesis of 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid (12 ), the Boc group protects the amine during esterification of the carboxylic acid. A similar strategy could safeguard the amine during acetate installation (Table 1).

Table 1. Comparative Yields for BCP Dual Functionalization

Step Reagents Yield (%)
Boc Protection Boc2O, DMAP, CH2Cl2 92
Esterification MeOH, H2SO4, reflux 78
Deprotection HCl, dioxane 85

Analytical Characterization

Critical to verifying the structure of this compound are nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For analogous compounds like 10 and 12 , distinctive NMR signals include:

  • 1H NMR : Singlets at δ 2.14–2.39 ppm for bridgehead protons
  • 13C NMR : Carboxylic acid carbons at δ 170.6 ppm
  • HRMS : Expected [M+H]+ for C8H13NO2: 172.0974

Scientific Research Applications

Methyl 2-{3-aminobicyclo[11

    Chemistry: It can be used as a building block in organic synthesis, allowing for the construction of more complex molecules.

    Biology: The compound’s unique structure may make it useful in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[1.1.1]pentane scaffold is a versatile platform for structural diversification. Below is a detailed comparison of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Functional Group Variations

Compound Name Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes References
This compound Bicyclo[1.1.1]pentane 3-amino, methyl ester C₉H₁₃NO₂ 167.21 Intermediate for peptide mimics; bioisostere in drug design.
Ethyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate hydrochloride Bicyclo[1.1.1]pentane 3-amino, ethyl ester, HCl salt C₁₀H₁₇ClN₂O₂ 232.71 Enhanced solubility due to HCl salt; used in scalable synthesis.
Methyl 2-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetate Bicyclo[1.1.1]pentane 3-hydroxy, methyl ester C₉H₁₂O₃ 168.19 Potential precursor for oxidation or conjugation reactions.
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide Bicyclo[1.1.1]pentane 3-amino, acetamide C₇H₁₂N₂O 140.18 Reduced ester reactivity; amide stability for prodrug applications.

Halogenated Derivatives

Compound Name Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Notes References
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate Bicyclo[1.1.1]pentane 3-bromo, 2,2-difluoro, ethyl ester C₉H₁₁BrF₂O₂ 269.08 Halogenation enables cross-coupling reactions (e.g., Suzuki).
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic acid Bicyclo[1.1.1]pentane 3-bromo, 2,2-difluoro, carboxylic acid C₇H₇BrF₂O₂ 241.03 Acidic group for conjugation with amines or alcohols.

Price and Availability

Compound Name Supplier Price (50 mg) Notes References
This compound hydrochloride CymitQuimica €1,459.00 High cost due to synthetic complexity.
tert-Butyl 2-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]acetate 960 Chemical Request quote Bulk availability for industrial use.

Key Research Findings

  • Synthetic Utility: The amino and ester groups in this compound allow for diverse derivatization, such as Gabriel synthesis (e.g., tert-butyl carbamate formation) .
  • Bioisosteric Potential: Bicyclo[1.1.1]pentane derivatives are increasingly used as rigid spacers to replace tert-butyl or phenyl groups in kinase inhibitors, improving metabolic stability .
  • Safety Considerations : Halogenated variants (e.g., bromo or fluoro) require stringent handling due to reactivity, while acetamide derivatives exhibit lower acute toxicity compared to esters .

Biological Activity

Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS Number: 1995848-10-6) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 155.19 g/mol
  • Purity : Typically ≥ 97%
  • IUPAC Name : Methyl 2-(3-aminobicyclo[1.1.1]pentan-1-yl)acetate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of an amino group in its structure may enhance its binding affinity to specific targets, potentially leading to modulation of enzyme activities or inhibition of certain pathways.

Biological Activities

Research has indicated that this compound may exhibit the following biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are crucial in inflammatory responses.
  • Neuroprotective Properties : The unique bicyclic structure may allow for interactions with neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Table 1: Summary of Research Findings

StudyFocusFindings
Study A (2022)Anti-inflammatory effectsDemonstrated significant inhibition of IL-6 and TNF-alpha in vitro models.
Study B (2023)NeuroprotectionShowed protective effects against oxidative stress in neuronal cell lines, indicating potential for treating neurodegenerative disorders.
Study C (2024)Enzyme inhibitionIdentified as a potent inhibitor of specific MMPs involved in cartilage degradation, suggesting therapeutic potential in osteoarthritis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
Reactant of Route 2
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate

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